molecular formula C10H8F2O2 B1409555 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene CAS No. 1564506-96-2

2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene

Cat. No.: B1409555
CAS No.: 1564506-96-2
M. Wt: 198.17 g/mol
InChI Key: XIFYBVYSVDGHBO-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene is an organic compound characterized by the presence of difluoromethoxy, ethynyl, and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a suitable aromatic precursor, followed by the introduction of ethynyl and methoxy groups. The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The difluoromethoxy group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique properties can be exploited in the design of pharmaceuticals with improved pharmacokinetic profiles.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene involves its interaction with specific molecular targets, depending on its application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its overall pharmacological profile.

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)-4-ethynyl-1-methoxybenzene
  • 2-(Difluoromethoxy)-4-ethynyl-1-hydroxybenzene
  • 2-(Difluoromethoxy)-4-ethynyl-1-chlorobenzene

Comparison: Compared to its analogs, 2-(Difluoromethoxy)-4-ethynyl-1-methoxybenzene is unique due to the presence of both difluoromethoxy and ethynyl groups, which confer distinct chemical and physical properties. The difluoromethoxy group enhances its hydrogen bond donor ability and lipophilicity, while the ethynyl group provides a site for further functionalization. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(difluoromethoxy)-4-ethynyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-3-7-4-5-8(13-2)9(6-7)14-10(11)12/h1,4-6,10H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFYBVYSVDGHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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